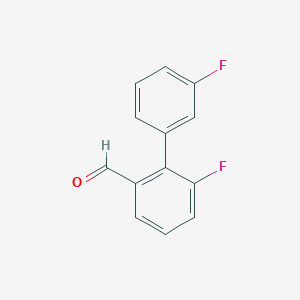![molecular formula C9H18N2 B13200496 N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine](/img/structure/B13200496.png)
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a pyrrolidine ring substituted with a methyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 4-methylpyrrolidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction may produce cyclopropylamines .
科学的研究の応用
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine
- N-[(4-methylpyrrolidin-3-yl)methyl]cyclobutanamine
- N-[(4-methylpyrrolidin-3-yl)methyl]cyclopentanamine
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring systems. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1-7-4-10-5-8(7)6-11-9-2-3-9/h7-11H,2-6H2,1H3 |
InChIキー |
WMXHCDXOKJTPPA-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC1CNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
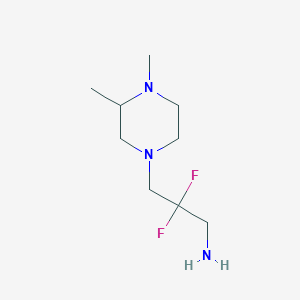
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
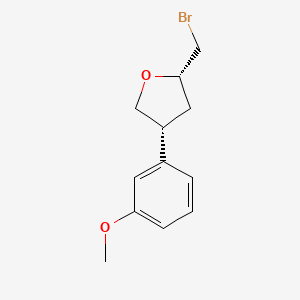
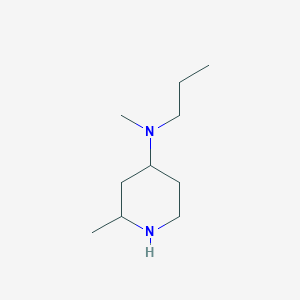
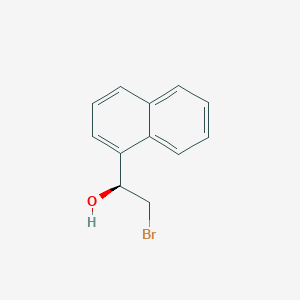
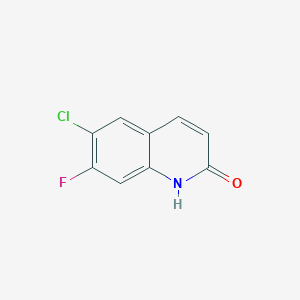
![2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13200457.png)
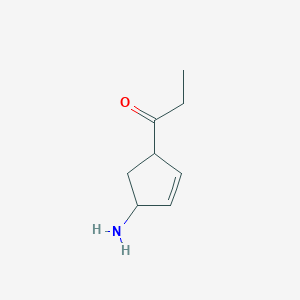
![N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13200464.png)
![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
